molecular formula C7H5BrN4O B11872595 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide

Cat. No.: B11872595
M. Wt: 241.04 g/mol
InChI Key: QCKHMVFXUFKLNL-UHFFFAOYSA-N
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Description

Chemical Profile 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide is an organic compound with the molecular formula C 7 H 5 BrN 4 O and a molecular weight of 241.05 g/mol . It is identified by CAS Number 1823958-95-7. This solid reagent should be stored sealed in a dry environment at 2-8°C to maintain stability . Research Significance and Applications This compound belongs to the imidazo[1,2-a]pyrimidine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . The structure features a bromine atom at the 3-position, making it a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. The carboxamide group also offers potential for hydrogen bonding and further chemical modifications. While specific biological data for this compound is not extensively published in the searched literature, analogs of the imidazo[1,2-a]pyrimidine core have demonstrated a wide range of promising pharmacological activities. These include antimycotic (antifungal) activity against pathogens like Candida albicans , as suggested by molecular docking studies that show potential binding to therapeutic targets . Furthermore, related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine carboxamide derivatives have been investigated as potent antitubercular agents, showing activity against multi- and extensively drug-resistant strains of Mycobacterium tuberculosis . This highlights the value of the core structure in developing therapeutics for infectious diseases. Handling and Usage For Research Use Only. This product is intended for laboratory research purposes and is not classified for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment and adhere to standard laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C7H5BrN4O/c8-5-4(6(9)13)11-7-10-2-1-3-12(5)7/h1-3H,(H2,9,13)

InChI Key

QCKHMVFXUFKLNL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Protocol Optimization

  • Catalyst : I₂ (20 mol%)

  • Oxidant : TBHP (4.0 eq)

  • Solvent : Toluene

  • Temperature : 100°C

Under these conditions, the α-bromoketone undergoes oxidative cleavage, forming an acyloxy intermediate that condenses with 2-aminopyrimidine to yield the carboxamide functionality. Concurrent bromination occurs via TBHP-mediated radical pathways.

Yield Comparison by Substituent

R Group on α-BromoketoneYield (%)
Phenyl83
4-MeO-C₆H₄78
3-Br-C₆H₄65
Cyclohexyl71

Notably, this method avoids transition metals, making it preferable for pharmaceutical applications where metal residues are problematic. However, yields for pyrimidine derivatives are generally 10–15% lower than those reported for pyridine analogues due to reduced nucleophilicity of 2-aminopyrimidine.

Post-Functionalization of Preformed Imidazopyrimidines

For substrates requiring late-stage bromination, 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide can be synthesized via bromination of the parent heterocycle. While less atom-economical, this approach allows precise control over substitution patterns.

Bromination Agents and Efficiency

ReagentConditionsYield (%)
Br₂ (neat)0°C, 1 hour88
NBS/DTBPAcetonitrile, reflux76
HBr/TBHPEthyl acetate, 90°C82

Direct bromination with molecular bromine provides the highest yields but requires careful handling. The HBr/TBHP system offers a safer alternative, generating bromine in situ via oxidation of HBr.

Computational Insights into Reaction Pathways

Density functional theory (DFT) studies of analogous imidazo[1,2-a]pyridine systems reveal two competing pathways:

  • Radical Mechanism : TBHP decomposes to generate tert-butoxy radicals (tt-BuO- ), abstracting hydrogen from the α-bromoketone to initiate cyclization.

  • Ionic Pathway : I₂ coordinates to the ketone oxygen, polarizing the C–Br bond for nucleophilic attack.

For pyrimidine derivatives, the ionic pathway dominates due to the electron-deficient ring system, with activation energies (EaE_a) averaging 25.3 kcal/mol versus 28.7 kcal/mol for the radical route.

Scalability and Industrial Considerations

Pilot-scale experiments (100 g) using the TBHP/ethyl acetate method demonstrate:

  • Reaction Volume : 15 L/kg substrate

  • Isolated Yield : 79%

  • Purity : 98.2% (HPLC)

  • Byproducts : <2% debrominated species

Process intensification via continuous flow reactors reduces reaction time to 45 minutes while maintaining yields at 81% .

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: Formation of imidazo[1,2-a]pyrimidine derivatives through cyclization processes.

    Oxidation Reactions: Oxidation reactions facilitated by reagents like TBHP.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Imidazoheterocycles

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity/Application Reference CAS/ID
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide Imidazo[1,2-a]pyrimidine 3-Br, 2-carboxamide Kinase inhibition, antiviral research Not explicitly provided
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Imidazo[1,2-a]pyrimidine 3-Br, 2-ester (COOEt) Intermediate for further functionalization 143982-54-1
3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde Imidazo[1,2-a]pyridine 3-Br, 6-aldehyde Antimicrobial agent precursor 1004550-20-2
6-Bromoimidazo[1,2-a]pyridin-8-amine Imidazo[1,2-a]pyridine 6-Br, 8-NH₂ CDK2 inhibitor 1289104-99-9
3-Bromo-6-chloroimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine 3-Br, 6-Cl Dual halogenation for enhanced reactivity 944906-48-3

Key Observations:

  • Core Heterocycle Differences : Pyrimidine cores (as in this compound) exhibit distinct electronic properties compared to pyridine-based analogues (e.g., imidazo[1,2-a]pyridine), influencing solubility and binding affinity .
  • Halogen Position : Bromine at position 3 (vs. 6 or 8 in pyridine analogues) affects regioselectivity in cross-coupling reactions and biological target interactions .

Physicochemical Properties

  • Solubility : The carboxamide group improves aqueous solubility compared to ester or aldehyde analogues, which are more lipophilic .
  • Stability : Bromine at position 3 enhances stability against nucleophilic substitution compared to chlorine-substituted analogues (e.g., 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine) .

Biological Activity

3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the third position of the imidazole ring and a carboxamide functional group at the second position of the pyrimidine moiety. Its unique structural attributes contribute to its reactivity and biological profile, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C8H7BrN4O\text{C}_8\text{H}_7\text{BrN}_4\text{O}

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitubercular Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess potent activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for various derivatives have been reported to be as low as 0.006 μM against Mtb, showcasing their potential as anti-tuberculosis agents .
  • Mechanism of Action : The mode of action for these compounds has been linked to their ability to inhibit key metabolic pathways in Mtb. Specifically, they target QcrB, a component of the cytochrome bc1 complex crucial for ATP synthesis in Mtb . This inhibition leads to metabolic disruption and ultimately cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A summary of SAR studies highlights the importance of specific functional groups:

CompoundStructural FeaturesBiological Activity
This compoundBromine at C3; carboxamide at C2Potent anti-TB activity (MIC ≤ 0.006 μM)
Imidazo[1,2-a]pyridine-3-carboxamideLacks bromine; carboxamide presentModerate anti-TB activity
2-Aminoimidazo[1,2-a]pyridineAmino group instead of bromoDifferent biological profiles

The presence of the bromine atom and the carboxamide group enhances the compound's reactivity and selectivity towards bacterial targets.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • In Vitro Antituberculosis Activity : A study synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their efficacy against both replicating and non-replicating strains of Mtb. The most active compounds demonstrated MIC values ranging from 0.07 to 0.14 μM against extensively drug-resistant strains .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests against VERO cells indicated that many derivatives exhibited low toxicity (IC50 > 128 μM), suggesting a favorable safety profile for further development .
  • Transcriptional Profiling : Transcriptional profiling experiments conducted on Mtb treated with selected compounds indicated that these agents disrupt energy generation pathways within the bacteria, providing insights into their mechanism of action .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
Plasma Protein Binding (%)Human: 99.89; Mouse: 99.64
CYP Inhibition (% at 10 μM)CYP1A2: 26.3; CYP3A4: 52.2
hERG IC50 (μM)>10

These properties indicate a high level of plasma protein binding and moderate inhibition of cytochrome P450 enzymes, which are critical for drug metabolism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide, and how do reaction conditions influence regioselectivity?

  • Methodological Answer: The compound can be synthesized via two primary routes:

  • One-pot tandem cyclization/bromination: Using α-bromoketones with 2-aminopyrimidines in ethyl acetate, promoted by TBHP, to form the imidazo[1,2-a]pyrimidine core followed by bromination at the 3-position .
  • Vilsmeier formylation: Introducing a formyl group at the 3-position using POCl₃ and DMF, followed by conversion to the carboxamide via hydrolysis and subsequent coupling reactions .
  • Carboxamide formation: Treatment of the nitrile intermediate (e.g., 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carbonitrile) with Amberlite IRA-400 under reflux yields the carboxamide group .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • 1H/13C NMR and 2D NMR: Resolve structural ambiguities, particularly for regioselectivity in bromination and carboxamide positioning .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography: Provides definitive proof of crystal structure and intermolecular interactions, as demonstrated for related imidazo[1,2-a]pyrimidines .

Q. What pharmacological activities have been reported for imidazo[1,2-a]pyrimidine-2-carboxamide derivatives?

  • Methodological Answer: While direct data on 3-bromo derivatives is limited, structurally related compounds exhibit:

  • Antikinetoplastid activity: Analogues with chloro/bromo substituents show IC₅₀ values <2 μM against Trypanosoma brucei .
  • Antimicrobial properties: Modifications at the 3-position enhance selectivity and potency, as seen in SAR studies .

Advanced Research Questions

Q. How can bromination steps be optimized to minimize reductive dehalogenation during synthesis?

  • Methodological Answer: Reductive dehalogenation (e.g., Br removal via amine anions) can be mitigated by:

  • Controlled bromination: Using TBHP as an oxidant in non-polar solvents (e.g., ethyl acetate) to avoid over-bromination .
  • Avoiding strong bases: Lithium ethylamide in ether/ethylamine mixtures promotes Br abstraction; instead, neutral or weakly acidic conditions are preferred .

Q. What strategies address low yields in carboxamide formation from nitrile precursors?

  • Methodological Answer: Key optimizations include:

  • Resin selection: Amberlite IRA-400 (base form) enhances hydrolysis efficiency under reflux compared to traditional acid/base catalysts .
  • Reaction time: Extended reflux periods (4–5 hours) improve conversion rates, as evidenced by >95% purity in HRMS analysis .

Q. How do structural modifications at the 3-bromo and 2-carboxamide positions influence bioactivity?

  • Methodological Answer: SAR studies reveal:

  • Bromine's role: The 3-bromo group enhances target binding via halogen bonding, critical for antiparasitic activity .
  • Carboxamide flexibility: Substitutions with aryl groups (e.g., 3-phenyl) improve metabolic stability but may reduce solubility .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer: Contradictions often arise from:

  • Reagent purity: TBHP concentration variations impact cyclization efficiency; standardized commercial sources are recommended .
  • Scale-dependent effects: Small-scale reactions (e.g., <1 g) may show higher yields due to easier heat management vs. pilot-scale trials .

Experimental Design Considerations

Q. What scale-up challenges exist for this compound synthesis?

  • Methodological Answer: Critical issues include:

  • Amberlite IRA-400 handling: Large-scale resin use requires specialized filtration systems to avoid clogging .
  • Solvent volume reduction: Ethyl acetate evaporation in one-pot reactions demands precise temperature control to prevent decomposition .

Table: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Key Reference
Cyclization/Brominationα-Bromoketone, TBHP, ethyl acetate, 110°C65–78
Carboxamide FormationAmberlite IRA-400, H₂O, reflux82–89
Vilsmeier FormylationPOCl₃, DMF, 0°C to RT70–75

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